5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
CAS No.: 898778-34-2
Cat. No.: VC2477581
Molecular Formula: C14H11NO5S
Molecular Weight: 305.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898778-34-2 |
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Molecular Formula | C14H11NO5S |
Molecular Weight | 305.31 g/mol |
IUPAC Name | [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-nitrophenyl)methanone |
Standard InChI | InChI=1S/C14H11NO5S/c16-13(9-1-3-10(4-2-9)15(17)18)11-5-6-12(21-11)14-19-7-8-20-14/h1-6,14H,7-8H2 |
Standard InChI Key | LGFQTQCRIDYSOW-UHFFFAOYSA-N |
SMILES | C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Identification
5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene features a thiophene core substituted at the 2-position with a 4-nitrobenzoyl group and at the 5-position with a 1,3-dioxolane ring. The presence of the nitro group distinguishes this compound from its structural analogs such as 5-(1,3-dioxolan-2-yl)-2-(4-phenoxybenzoyl)thiophene, which contains a phenoxy substituent instead . This structural difference significantly influences the compound's electronic properties, reactivity, and potential applications.
The molecular structure combines electron-rich (thiophene, dioxolane) and electron-deficient (nitrobenzoyl) components, creating a molecule with interesting electronic characteristics. The nitro group, being strongly electron-withdrawing, would be expected to decrease electron density in the attached aromatic ring, which contrasts with the electron-donating effects observed in analogs with ethoxy or phenoxy substituents.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be anticipated for 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene:
Property | Expected Value | Rationale |
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Molecular Formula | C₁₄H₁₁NO₅S | Based on structural composition |
Molecular Weight | Approximately 305 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid | Typical for similar thiophene derivatives |
Solubility | Good in organic solvents; poor in water | Due to presence of aromatic rings and polar functional groups |
UV Absorption | Strong absorption bands | Due to extended conjugation system |
Stability | Moderately stable at room temperature | Based on similar dioxolane-containing compounds |
The presence of the nitro group in this compound, compared to the phenoxy group in 5-(1,3-dioxolan-2-yl)-2-(4-phenoxybenzoyl)thiophene, would significantly alter its electronic properties . While the phenoxy group is electron-donating, the nitro group is strongly electron-withdrawing, which would affect the compound's reactivity in various chemical transformations.
Electronic Structure and Reactivity
The electronic structure of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene features extended conjugation across the thiophene ring and the carbonyl group connecting to the nitrobenzene moiety. The electron-withdrawing nature of the nitro group creates an electron-deficient center, making the compound potentially reactive toward nucleophilic reagents. This characteristic distinguishes it from similar compounds with electron-donating substituents like phenoxy groups .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene would likely follow pathways similar to those established for related thiophene derivatives. A possible synthetic route would involve:
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Preparation of a suitably substituted thiophene precursor
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Protection of an aldehyde function as a dioxolane
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Introduction of the nitrobenzoyl group via acylation reactions
The specific reaction conditions would need to be optimized to accommodate the electron-withdrawing nature of the nitro group, which differs significantly from the electron-donating substituents found in analogous compounds like 5-(1,3-dioxolan-2-yl)-2-(4-phenoxybenzoyl)thiophene .
Key Reaction Mechanisms
The acylation step to introduce the 4-nitrobenzoyl group would likely proceed via a Friedel-Crafts type mechanism, although the electron-withdrawing nitro group would reduce the reactivity of the benzoyl chloride precursor compared to phenoxy-substituted analogs. Conversely, the thiophene ring's electron-rich character makes it a suitable substrate for such electrophilic aromatic substitution reactions.
The protection of the aldehyde group as a dioxolane would follow standard acetalation procedures, typically involving reaction with ethylene glycol under acidic conditions and azeotropic removal of water. This protection strategy is commonly employed in organic synthesis to shield sensitive aldehyde groups during subsequent transformations .
Analytical Characterization
Spectroscopic Properties
Spectroscopic techniques would be essential for characterizing 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene. The expected spectroscopic features include:
NMR Spectroscopy:
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¹H NMR would show characteristic signals for the thiophene protons (typically δ 7.0-7.8 ppm), dioxolane protons (δ 4.0-5.0 ppm), and aromatic protons of the nitrobenzene ring (δ 7.5-8.5 ppm)
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¹³C NMR would display signals for the carbonyl carbon (around δ 180-190 ppm), the nitro-substituted carbons, thiophene carbons, and dioxolane carbons
IR Spectroscopy:
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Characteristic absorption bands for the carbonyl group (approximately 1650-1680 cm⁻¹)
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Strong bands for the nitro group (asymmetric stretching at 1530-1550 cm⁻¹ and symmetric stretching at 1345-1385 cm⁻¹)
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Absorption bands for the dioxolane C-O bonds (1050-1150 cm⁻¹)
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Thiophene ring vibrations (700-800 cm⁻¹)
Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight
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Fragmentation patterns showing loss of the nitro group, cleavage of the dioxolane ring, and other characteristic fragmentations
Crystallographic Analysis
X-ray crystallography would provide definitive structural information about 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene, including bond lengths, angles, and three-dimensional packing arrangements. Based on similar thiophene derivatives, one might expect:
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Planarity of the thiophene ring
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Potential twisting between the thiophene and nitrobenzene rings due to steric effects
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Specific packing arrangements influenced by intermolecular interactions, particularly those involving the nitro group
Application Area | Potential Use | Relevant Property |
---|---|---|
Organic Electronics | Electron-transport materials | Electron-deficient character due to nitro group |
Photovoltaics | Light-harvesting components | Extended conjugated system |
Sensors | Chemical and biological sensing | Distinctive electronic response to environmental changes |
Dyes and Pigments | Chromophores | Strong absorption due to push-pull electronic system |
The nitro group's electron-withdrawing nature would create electronic properties distinctly different from those of related compounds with electron-donating substituents like phenoxy groups . This electronic characteristic could be particularly valuable in applications requiring electron-deficient materials.
Synthetic Intermediates
The protected aldehyde function (dioxolane group) makes this compound valuable as a synthetic intermediate. After appropriate transformations utilizing the reactivity of the nitrobenzoyl group, the dioxolane could be hydrolyzed to reveal an aldehyde, opening pathways to further functionalization. This dual-functionality aspect significantly enhances the compound's utility in organic synthesis.
Structure-Property Relationships
Comparative Analysis with Structural Analogs
Comparing 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene with its structural analogs provides insights into structure-property relationships. The following table presents a comparative analysis:
Compound | Key Substituent | Electronic Effect | Expected Reactivity |
---|---|---|---|
5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene | Nitro group | Strongly electron-withdrawing | Enhanced electrophilicity of carbonyl; reduced nucleophilicity of thiophene |
5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene | Phenoxy group | Electron-donating | Reduced electrophilicity of carbonyl; enhanced nucleophilicity of thiophene |
5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene | Ethoxy group | Electron-donating | Similar to phenoxy analog but with different steric properties |
This comparison highlights how the nitro group fundamentally alters the electronic character of the molecule compared to its phenoxy and ethoxy counterparts . The electron-withdrawing nature of the nitro group would enhance the electrophilicity of the carbonyl carbon, potentially making it more reactive toward nucleophilic addition reactions.
Electronic Distribution Effects
The electronic distribution in 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene would be significantly influenced by the pull-push system created by the electron-rich thiophene/dioxolane system and the electron-deficient nitrobenzene moiety. This electronic arrangement could lead to:
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Charge separation across the molecule
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Distinctive dipole moments
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Unique photophysical properties including absorption and emission characteristics
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Specific reactivity patterns in both electrophilic and nucleophilic reactions
These electronic effects would be markedly different from those observed in compounds with electron-donating substituents like the phenoxy group in 5-(1,3-dioxolan-2-yl)-2-(4-phenoxybenzoyl)thiophene .
Analytical Methods for Identification and Quantification
Chromatographic Techniques
For the identification and quantification of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene, several chromatographic methods would be applicable:
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High-Performance Liquid Chromatography (HPLC) with UV detection, taking advantage of the strong chromophore present in the molecule
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
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Gas Chromatography coupled with Mass Spectrometry (GC-MS) for volatile derivatives or decomposition products
The nitro group would significantly influence the retention behavior compared to phenoxy or ethoxy analogs, typically resulting in longer retention times under reverse-phase conditions due to increased polarity.
Spectroscopic Identification
Spectroscopic methods would provide definitive identification of the compound:
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UV-Visible spectroscopy would show characteristic absorption bands associated with the extended conjugation system and the nitro group
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Fluorescence spectroscopy might reveal unique emission properties if the compound exhibits fluorescence (though the nitro group often quenches fluorescence)
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FTIR would identify key functional groups, particularly the nitro, carbonyl, and dioxolane moieties
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